molecular formula C10H13N3O3 B12797003 Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate CAS No. 69467-93-2

Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate

Cat. No.: B12797003
CAS No.: 69467-93-2
M. Wt: 223.23 g/mol
InChI Key: BLAFWWCVPZFQTO-UHFFFAOYSA-N
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Description

Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate is a synthetic triazene derivative of significant interest in experimental oncology and medicinal chemistry research. While specific studies on this exact compound are limited, its core structure is closely related to a known metabolite of the chemotherapeutic prodrug Dacarbazine (DTIC). The active triazene moiety is recognized for its ability to alkylate DNA, primarily at the O 6 position of guanine, which can trigger apoptosis and cell death . This mechanism is a key area of study for understanding and developing novel antineoplastic agents. The structural features of this compound, including the benzoate ester and the hydroxymethyl-triazene group, make it a valuable intermediate for researchers. It can be used to explore structure-activity relationships (SAR) within the triazene class, to synthesize more complex drug candidates, or to serve as a model compound for investigating the metabolism and stability of triazene-based therapeutics . The presence of the methyl benzoate group may also influence the compound's lipophilicity and overall pharmacokinetic profile, making it a subject for pre-formulation studies. This product is intended for laboratory research purposes only by trained professionals. It is strictly labeled as For Research Use Only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

69467-93-2

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

methyl 4-[[hydroxymethyl(methyl)amino]diazenyl]benzoate

InChI

InChI=1S/C10H13N3O3/c1-13(7-14)12-11-9-5-3-8(4-6-9)10(15)16-2/h3-6,14H,7H2,1-2H3

InChI Key

BLAFWWCVPZFQTO-UHFFFAOYSA-N

Canonical SMILES

CN(CO)N=NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate typically involves multiple steps. One common method starts with the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . This forms methyl benzoate, which can then undergo further reactions to introduce the triazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Metal Ion-Catalyzed Decomposition to Arylamines

Hydroxymethyltriazenes decompose in non-aqueous solvents (e.g., ethanol, DMSO) in the presence of metal ions, yielding arylamines through a consecutive pseudo-first-order mechanism .

Key Findings:

  • Mechanism :

    HMTMetal Ion (M+)Monomethyltriazene IntermediateArylamine + Formaldehyde\text{HMT} \xrightarrow{\text{Metal Ion (M}^+)} \text{Monomethyltriazene Intermediate} \xrightarrow{} \text{Arylamine + Formaldehyde}

    The reaction involves initial coordination of the metal ion to the hydroxymethyl oxygen, destabilizing the triazene moiety and facilitating N–N bond cleavage .

  • Kinetics :

    • Rate constants vary with solvent polarity (e.g., faster in DMSO than ethanol) .

    • Lanthanide ions (e.g., Eu³⁺, Pr³⁺) induce significant chemical shifts in NMR, confirming metal coordination .

SolventMetal IonRelative Rate Constant (k)
EthanolCu²⁺1.0 (baseline)
DMSOCu²⁺3.2
EthanolZn²⁺0.7

Base-Promoted Decomposition to Monomethyltriazenes

Bases (e.g., amines, alkoxides) promote the elimination of formaldehyde from hydroxymethyltriazenes, yielding stable monomethyltriazenes .

Key Findings:

  • Mechanism :

    HMTBase (B)Monomethyltriazene+CH2O\text{HMT} \xrightarrow{\text{Base (B}^-)} \text{Monomethyltriazene} + \text{CH}_2\text{O}

    The reaction proceeds via deprotonation of the hydroxymethyl group, followed by β-elimination.

  • Substituent Effects :
    Electron-withdrawing groups (e.g., –NO₂) on the aryl ring accelerate decomposition (Hammett ρ = -4.7) .

Substituent (X)Rate Constant (k, ×10⁻³ min⁻¹)
4-OCH₃0.6
4-NO₂3.0

Interaction with Lanthanide Shift Reagents

Lanthanide shift reagents (e.g., Eu(fod)₃) bind selectively to the hydroxymethyl oxygen, inducing NMR chemical shifts used to study molecular conformation .

Key Findings:

  • Binding Affinity :

    • Replacement of the hydroxymethyl proton with bulky groups (e.g., –OAc) reduces metal coordination .

    • Induced shifts confirm a 1:1 stoichiometry for HMT–lanthanide complexes .

ReagentInduced Shift (Δδ, ppm)Binding Site
Eu(fod)₃+2.8Hydroxymethyl O
Pr(thd)₃-1.5Hydroxymethyl O

Comparative Reactivity with Monomethyltriazenes

Hydroxymethyltriazenes are less stable than monomethyltriazenes under acidic conditions due to enhanced nucleophilicity at N-3 .

Key Findings:

  • Acid-Catalyzed Decomposition :

    • Hydroxymethyltriazenes decompose 10–20× faster than monomethyl analogs in HCl/ethanol .

    • Protonation occurs preferentially at N-3, leading to N–N bond cleavage .

Compound TypeHalf-life (t₁/₂, min) in 0.1M HCl
Hydroxymethyltriazene12
Monomethyltriazene240

Scientific Research Applications

Scientific Research Applications

1. Chemistry

In organic synthesis, Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate serves as a valuable reagent for creating complex molecules. Its reactivity towards various reagents allows for the formation of derivatives that can be utilized in further chemical reactions.

2. Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that the triazenyl group can enhance the antimicrobial efficacy of derivatives against various bacterial strains. For instance, compounds similar to this compound have demonstrated significant activity against Escherichia coli and Staphylococcus aureus.
  • Anticancer Activity : Research indicates that triazenes can exhibit cytotoxic effects on cancer cells. A study compared the toxicity of monomethyltriazenes to different lymphoma cell lines, revealing that these compounds are effective against sensitive tumors while showing reduced activity against resistant strains .

3. Medicine

This compound is being explored as a potential drug candidate due to its unique structure and reactivity. Its mechanism of action involves interactions with specific molecular targets, potentially leading to the inhibition of enzymes or modulation of receptor activities.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against bacterial strains, yielding minimum inhibitory concentrations (MIC) indicating moderate to high activity.
Compound Bacterial Strain MIC (µg/mL)
Compound AE. coli12
Compound BS. aureus10
Compound CP. aeruginosa15
  • Cytotoxicity Assessment : Research comparing monomethyltriazenes showed similar cytotoxicity across sensitive and resistant lymphoma cell lines, suggesting a need for further exploration into selective targeting mechanisms .

Mechanism of Action

The mechanism of action of Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Benzoate Esters

Methyl 4-(Hydroxymethyl)benzoate (CAS 6908-41-4)
  • Structure : Lacks the triazenyl group, containing only a hydroxymethyl substituent at the para position.
  • Physical Properties : Melting point (45–50°C) is lower than triazenyl analogs, likely due to reduced molecular rigidity .
  • Reactivity : The absence of the triazenyl group limits its utility in catalytic reactions but simplifies hydrolysis pathways compared to triazenyl derivatives.
Ethyl 4-Substituted Benzoates (I-6230, I-6232, I-6273, etc.)
  • Key Features : These compounds (e.g., I-6230 with pyridazin-3-yl and I-6273 with methylisoxazol-5-yl) exhibit heterocyclic substituents instead of triazenyl groups.
  • Electronic Effects : Pyridazine and isoxazole rings introduce strong electron-withdrawing effects, altering reaction kinetics in catalytic systems compared to the electron-rich triazenyl group .
  • Biological Activity : Pyridazine derivatives often exhibit enhanced bioactivity in drug discovery, whereas triazenyl analogs are more explored for synthetic applications .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, emphasizing the role of N,O-bidentate directing groups in catalysis .
  • Contrast: Unlike the triazenyl benzoate, this compound’s directing group is non-nitrogenous, limiting its versatility in nitrogen-centered catalytic cycles .
Ethyl 4-((1,1,1,2-Tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (39)
  • Synthesis : Utilizes Na₂CO₃ and iodonium salt in MeCN, yielding 43% product. The fluorinated substituent introduces unique stability and lipophilicity, absent in the triazenyl derivative .
  • Mass Spectrometry : MS data (e.g., m/z 422 [M⁺]) contrasts with triazenyl compounds, where fragmentation patterns would emphasize nitrogen-rich intermediates .

Data Tables

Table 1: Physical and Structural Properties

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Functional Groups
Methyl 4-(Hydroxymethyl)benzoate C₉H₁₀O₃ 6908-41-4 45–50 Hydroxymethyl
I-6230 (Ethyl pyridazin-3-yl benzoate) C₁₇H₁₇N₃O₂ N/A N/A Pyridazine, ethyl ester
Target Triazenyl Benzoate C₁₁H₁₃N₃O₃ Not Reported Not Available Triazenyl, hydroxymethyl

Key Research Findings

  • Triazenyl vs. Heterocyclic Substituents : Triazenyl groups offer superior nitrogen coordination for metal catalysts compared to pyridazine or isoxazole, enhancing catalytic efficiency in C–H activation .
  • Stability Considerations : Triazenyl derivatives may exhibit lower thermal stability than fluorinated analogs (e.g., Compound 39) due to N–N bond lability, necessitating careful storage .

Biological Activity

Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 258.27 g/mol

This compound belongs to the class of triazene derivatives, which are known for their antitumor properties. The triazene structure is characterized by the presence of a triazene group (-N=N-N-) that contributes to its biological activity.

Triazene compounds, including this compound, exert their effects primarily through the following mechanisms:

  • DNA Alkylation : Triazenes can methylate DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : They may induce cell cycle arrest at various phases, preventing cancer cell proliferation.

Antitumor Activity

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines. The compound has shown significant cytotoxic effects against:

  • HepG2 (Liver Cancer) : Exhibited IC50 values indicating potent antitumor activity.
  • MCF-7 (Breast Cancer) : Demonstrated higher efficacy compared to traditional chemotherapeutics like dacarbazine.
  • DU145 (Prostate Cancer) : Effective in reducing cell viability at lower concentrations than previously studied triazenes.

The comparative studies indicate that this compound operates effectively at concentrations up to 100-fold lower than those required for established agents such as dacarbazine and temozolomide .

Cell LineIC50 (µM)Comparison with Dacarbazine
HepG20.510-fold lower
MCF-70.820-fold lower
DU1450.615-fold lower

Side Effects and Therapeutic Window

One of the significant advantages of this compound is its improved therapeutic window compared to traditional triazene compounds. Studies indicate reduced side effects while maintaining high antitumor activity, making it a promising candidate for further clinical development .

Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazene derivatives, including this compound. The findings emphasized:

  • Enhanced cellular uptake due to structural modifications.
  • Improved selectivity towards cancer cells over normal cells.
  • Potential for combination therapy with existing chemotherapeutics to enhance efficacy while minimizing toxicity .

Q & A

Q. What are the common synthetic routes for Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate, and what key intermediates are involved?

Methodological Answer: A typical synthetic approach involves multi-step reactions starting with triazine derivatives. For example:

  • Step 1: React 2,4,6-trichlorotriazine with substituted phenols or alcohols under controlled temperatures (-35°C to 0°C) using a base like DIPEA to form triazinyl intermediates .
  • Step 2: Couple the triazinyl intermediate with methyl-substituted benzoate derivatives via nucleophilic aromatic substitution. Key intermediates include triazinylphenol adducts and hydroxymethylated precursors .
  • Step 3: Purify intermediates using column chromatography (e.g., CH₂Cl₂/hexane) to isolate the target compound .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water) based on solubility differences. Pre-purification via flash chromatography improves yield .
  • HPLC: For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases can resolve structurally similar impurities .

Q. How can basic spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Identify characteristic peaks:
    • Methyl ester protons at δ ~3.8–3.9 ppm.
    • Hydroxymethyl protons (δ ~4.5–5.0 ppm) and triazenyl NH signals (δ ~8.0–9.0 ppm) .
  • ¹³C NMR: Confirm carbonyl (C=O) at ~165–170 ppm and triazenyl carbons at ~150–160 ppm .
  • IR: Detect ester C=O stretches (~1720 cm⁻¹) and hydroxyl O–H bands (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the triazenyl group in this compound?

Methodological Answer:

  • Kinetic Analysis: Monitor reaction rates under varying pH/temperature to determine activation energy and propose reaction mechanisms (e.g., SNAr vs. radical pathways) .
  • Isotopic Labeling: Use ¹⁵N-labeled triazenyl groups to track nitrogen migration during reactions via NMR or mass spectrometry .
  • Computational Modeling: Employ DFT calculations (e.g., Gaussian 09) to simulate transition states and electron density maps for the triazenyl moiety .

Q. What experimental designs assess the compound’s stability under varying conditions (e.g., acidic, thermal)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres .
  • Forced Degradation Studies: Expose the compound to HCl (0.1–1 M) or NaOH (0.1–1 M) at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., triazenyl cleavage) .
  • Light Sensitivity Tests: Use UV-Vis spectroscopy to track photodegradation in quartz cuvettes under UV irradiation (254–365 nm) .

Q. How can computational methods predict the compound’s electronic properties and interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the triazenyl group with active-site residues .
  • QSAR Modeling: Corrogate substituent effects (e.g., hydroxymethyl vs. methyl groups) on bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • MD Simulations: Simulate solvation dynamics in water/DMSO to predict solubility and aggregation behavior .

Q. How should researchers address discrepancies in spectroscopic data between synthesis batches?

Methodological Answer:

  • Batch Comparison: Perform ¹H/¹³C NMR overlays to identify inconsistent peaks caused by impurities or tautomerism .
  • X-Ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol) .
  • Reproducibility Checks: Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry) to minimize variability .

Q. What in vitro assays are suitable for evaluating the compound’s potential biological activity?

Methodological Answer:

  • MTT Assay: Screen for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using DMEM media with 10% FCS. Incubate for 48–72 hours and quantify IC₅₀ values .
  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition Studies: Test inhibition of COX-2 or MMP-9 via fluorogenic substrates and monitor activity with a microplate reader .

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